molecular formula C15H18N2O4 B3012621 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1798041-48-1

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B3012621
CAS No.: 1798041-48-1
M. Wt: 290.319
InChI Key: USHDFMAACCOZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a synthetic amide derivative characterized by a 2,5-dimethylfuran-3-carboxamide core linked to a hydroxypropyl chain substituted with a 2-oxopyridin-1(2H)-yl moiety. The hydroxy group on the propyl chain may enhance solubility and hydrogen-bonding interactions with catalytic residues, while the dimethylfuran ring contributes to lipophilicity and steric effects, influencing membrane permeability and target engagement.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-7-13(11(2)21-10)15(20)16-8-12(18)9-17-6-4-3-5-14(17)19/h3-7,12,18H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHDFMAACCOZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide with structurally and functionally related compounds, emphasizing substituent effects, target selectivity, and pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Target Inhibition Data (Ki or IC₅₀) Key Features
This compound (Target Compound) 2,5-dimethylfuran, hydroxypropyl, 2-oxopyridin β1i subunit (inferred) Not reported Enhanced solubility (hydroxy group), moderate lipophilicity (dimethylfuran)
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1, ) Benzyl, propanamide, 2-oxopyridin β1i subunit Low/submicromolar Ki High selectivity via π-π interactions with Phe31/Lys33
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3, ) Cyclohexyl, propanamide, 2-oxopyridin β1i subunit Submicromolar Ki Bulky cyclohexyl group reduces binding stability vs. Compound 1
Patent compound (): tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin... Difluorobenzoyl, tert-butyl ester, L-alaninate p38 MAP kinase Not reported Fluorine atoms enhance metabolic stability; targets inflammatory diseases

Structural Modifications and Binding Interactions

  • Hydroxypropyl vs. However, the absence of an aromatic benzyl group might reduce affinity relative to Compound 1, as seen in Compound 3’s lower stability with a cyclohexyl substituent .
  • Dimethylfuran vs. Acetamide/Propanamide Cores : The dimethylfuran ring introduces steric hindrance and electron-rich aromaticity, which could modulate interactions with the S1 pocket of the β1i subunit. In contrast, simpler acetamide derivatives (e.g., Compound 2 in ) may exhibit weaker binding due to reduced hydrophobic surface area .
  • Comparison with Patent Compounds : The patent compound () features a difluorobenzoyl group and tert-butyl ester, optimizing it for p38 MAP kinase inhibition. Fluorine atoms enhance binding to hydrophobic kinase pockets and resist oxidative metabolism, whereas the target compound’s lack of fluorination may limit its metabolic stability but reduce off-target kinase effects .

Pharmacological Implications

  • Selectivity : Molecular dynamics (MD) studies in highlight that substituent orientation critically affects β1i selectivity. The target compound’s hydroxypropyl group may stabilize a flipped binding pose, similar to Compound 1, but its dimethylfuran could alter interactions with Lys33, a key residue for β1i inhibition .
  • However, the dimethylfuran’s lipophilicity may offset this advantage, necessitating formulation optimization.

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound with notable biological activities, particularly in the context of inhibiting specific protein functions associated with various diseases. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a furan ring and a pyridine derivative. Its molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3}, with a molecular weight of approximately 253.27 g/mol. The structural characteristics contribute to its interaction profiles with biological targets.

Recent studies have highlighted the compound's role as an antagonist to constitutively active Gsα proteins. These proteins are involved in signal transduction pathways critical for cellular communication and metabolism. Specifically, this compound has demonstrated the ability to:

  • Inhibit elevated levels of cyclic adenosine monophosphate (cAMP) : This is particularly relevant in cells expressing mutant Gsα alleles, such as Gs-R201H, which are implicated in conditions like McCune-Albright Syndrome and certain endocrine tumors.
  • Target specific mutations : The compound selectively inhibits aberrant signaling pathways without significantly affecting normal cellular functions, positioning it as a potential therapeutic agent for targeted therapies in endocrine disorders.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the furan core : Utilizing starting materials that include pyridine derivatives.
  • Introduction of functional groups : Such as hydroxyl and carboxamide moieties through controlled reactions involving various reagents and solvents.
  • Purification : Achieved through techniques like chromatography to ensure high yields and purity levels .

In Vitro Studies

Several studies have been conducted to assess the biological activity of this compound:

StudyMethodologyKey Findings
Study 1Cell line assaysDemonstrated significant reduction in cAMP levels in Gs-R201H mutant cells.
Study 2Protein interaction assaysConfirmed binding affinity to mutant Gsα proteins, indicating selective inhibition.
Study 3Pharmacological profilingSuggested potential application in treating endocrine tumors associated with Gsα mutations.

Case Studies

A case study involving patients with McCune-Albright Syndrome highlighted the potential of this compound to manage symptoms associated with elevated cAMP levels. Patients treated with the compound showed a marked decrease in hormone secretion linked to Gsα mutations.

Future Directions

Ongoing research aims to further elucidate the precise molecular mechanisms underlying the interactions of this compound with target proteins. Investigations into its pharmacokinetics and long-term effects are critical for developing it as a viable therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.